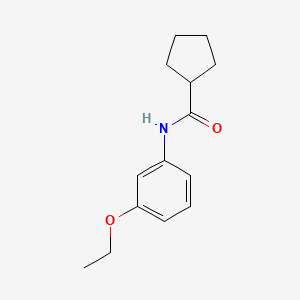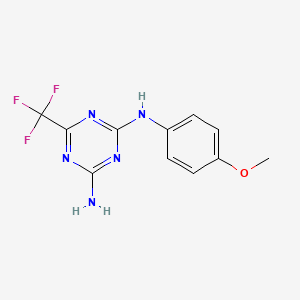![molecular formula C15H21NO4 B5358610 2,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5358610.png)
2,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide, commonly known as TFB, is a synthetic compound that has been widely used in scientific research due to its unique properties. TFB is a member of the benzamide family and has a molecular weight of 297.4 g/mol. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mechanism of Action
The mechanism of action of TFB involves the inhibition of enzymes that play a crucial role in the regulation of neurotransmitters. Acetylcholinesterase and butyrylcholinesterase are enzymes that break down acetylcholine, a neurotransmitter that is involved in memory and learning. TFB inhibits these enzymes, leading to an increase in the levels of acetylcholine in the brain. Monoamine oxidase is an enzyme that breaks down monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. TFB inhibits this enzyme, leading to an increase in the levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
TFB has several biochemical and physiological effects, including the inhibition of enzymes that play a role in the regulation of neurotransmitters. This inhibition leads to an increase in the levels of neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin in the brain. TFB has also been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
TFB has several advantages for lab experiments, including its ability to inhibit enzymes that play a role in the regulation of neurotransmitters. This inhibition can be used to study the mechanisms of action of drugs that target these enzymes. TFB also has antioxidant and anti-inflammatory properties, which can be used to study the effects of oxidative stress and inflammation on the brain. However, TFB has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of TFB, including the development of new drugs for the treatment of Alzheimer's disease, Parkinson's disease, and depression. TFB can also be used to study the effects of oxidative stress and inflammation on the brain and to investigate the mechanisms of action of drugs that target enzymes involved in the regulation of neurotransmitters. Further research is needed to fully understand the potential of TFB in scientific research.
Synthesis Methods
TFB can be synthesized using several methods, including the reaction of 2,4-dimethoxybenzoyl chloride with tetrahydro-2-furanol in the presence of a base such as triethylamine. Other methods involve the use of palladium-catalyzed coupling reactions and the reaction of 2,4-dimethoxybenzoic acid with 1-(tetrahydro-2-furanyl)ethanone.
Scientific Research Applications
TFB has been used in various scientific studies, including the development of new drugs and the investigation of the mechanism of action of existing drugs. TFB has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This inhibition can lead to the development of new drugs for the treatment of Alzheimer's disease, Parkinson's disease, and depression.
properties
IUPAC Name |
2,4-dimethoxy-N-[1-(oxolan-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10(13-5-4-8-20-13)16-15(17)12-7-6-11(18-2)9-14(12)19-3/h6-7,9-10,13H,4-5,8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTRFGKVWOLSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbonyl]-3-piperidinyl}methyl)benzoic acid](/img/structure/B5358540.png)
![methyl 2-chloro-5-[({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5358544.png)
![6-[2-(3-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5358546.png)
![rel-(1S,3R)-3-amino-N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}cyclopentanecarboxamide hydrochloride](/img/structure/B5358554.png)

![N-(2-(4,5-dimethoxy-2-nitrophenyl)-1-{[(2-hydroxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5358562.png)
![(3aS*,6aR*)-3-(3-morpholin-4-ylpropyl)-5-(5-propylpyrimidin-4-yl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5358563.png)
![N-cyclopropyl-2-[3-(4-phenoxybenzoyl)piperidin-1-yl]acetamide](/img/structure/B5358565.png)

![4-bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-methoxybenzoate](/img/structure/B5358592.png)
![N-butyl-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5358593.png)
![3,5-dimethyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-isoxazolecarboxamide](/img/structure/B5358596.png)
![N-methyl-1-(2-phenyl-1,3-thiazol-5-yl)-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}methanamine](/img/structure/B5358597.png)